1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol
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Overview
Description
1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position The azetidin-3-ol moiety is attached to the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents.
Substitution Reactions: The amino and chlorine substituents are introduced through substitution reactions
Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be synthesized through cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine substituents can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol: This compound has a similar pyrimidine ring structure but features a piperidin-3-ol moiety instead of an azetidin-3-ol moiety.
2-Amino-6-chloropyrimidin-4-ol: This compound lacks the azetidin-3-ol moiety and has a simpler structure.
Uniqueness
1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol is unique due to the presence of both the azetidin-3-ol moiety and the specific substitution pattern on the pyrimidine ring. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN4O |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H9ClN4O/c8-5-1-6(11-7(9)10-5)12-2-4(13)3-12/h1,4,13H,2-3H2,(H2,9,10,11) |
InChI Key |
DKGAQJKWYKFOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=NC(=N2)N)Cl)O |
Origin of Product |
United States |
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